

# A Technical Guide to Etretinate-d3

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## Compound of Interest

Compound Name: Etretinate-d3

Cat. No.: B563732

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This document provides a comprehensive technical overview of **Etretinate-d3**, a deuterated analog of Etretinate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's properties, analytical methodologies, and mechanism of action.

## Compound Identification

**Etretinate-d3** is the isotopically labeled version of Etretinate, a second-generation synthetic aromatic retinoid. The deuterium labeling makes it a valuable internal standard for quantitative analysis of Etretinate and its active metabolite, acitretin, in biological matrices using mass spectrometry.

Identifier	Value
Compound Name	Etretinate-d3
CAS Number	1185237-13-1[1][2]
Synonyms	(all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester, Tigason-d3, Tegison-d3[2]
Unlabeled CAS No.	54350-48-0[1][3][4]

## Physicochemical Properties

The key quantitative data for **Etretinate-d3** are summarized in the table below. These properties are essential for handling, storage, and experimental design.

Property	Value
Molecular Formula	C <sub>23</sub> H <sub>27</sub> D <sub>3</sub> O <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	357.5 g/mol <a href="#">[1]</a>
Physical Form	Solid <a href="#">[2]</a>
Appearance	Light Yellow to Light Green <a href="#">[2]</a>
Melting Point	98-99°C <a href="#">[2]</a>
Solubility	Slightly soluble in Chloroform and Methanol <a href="#">[2]</a>
Storage Conditions	-20°C, Amber Vial, Under Inert Atmosphere <a href="#">[2]</a>

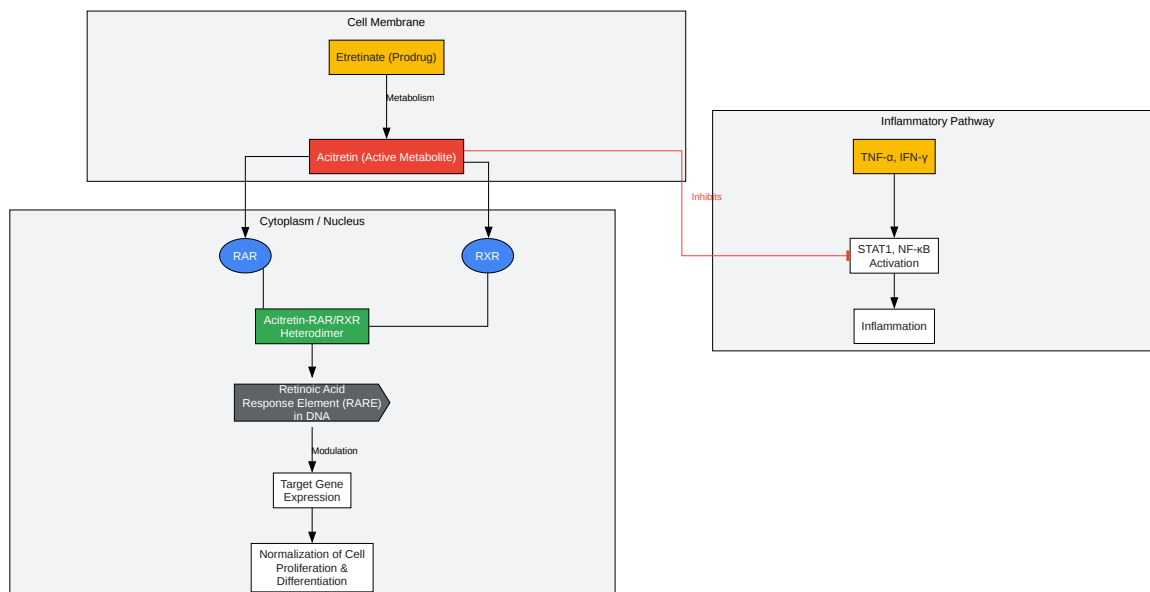
## Mechanism of Action

Etretinate is a prodrug that is metabolized to its pharmacologically active form, acitretin. Like other retinoids, its mechanism of action involves the regulation of gene expression, leading to the normalization of cell growth, differentiation, and inflammation, particularly in skin cells.[\[5\]](#)[\[6\]](#)

The primary mechanism involves the binding of its active metabolite, acitretin, to nuclear receptors:

- Retinoic Acid Receptors (RARs)[\[5\]](#)[\[7\]](#)
- Retinoid X Receptors (RXRs)[\[5\]](#)

Upon binding, these receptor-ligand complexes modulate the expression of genes that control epidermal proliferation and differentiation.[\[5\]](#) Additionally, Etretinate and its metabolite exhibit anti-inflammatory effects by suppressing pathways induced by cytokines like TNF-α and IFN-γ.[\[5\]](#)[\[8\]](#)



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Caption: Mechanism of action for Etretinate and its active metabolite, Acitretin.

## Experimental Protocols

**Etretinate-d3** is primarily used as an internal standard for the quantification of acitretin or etretinate in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[8]</sup> Below is a generalized protocol for such an application.

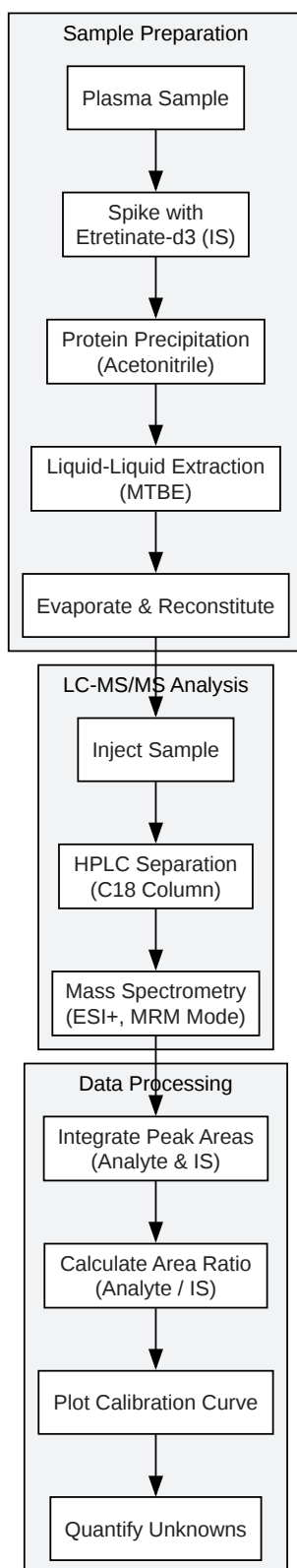
Objective: To quantify Etretinate in human plasma using LC-MS/MS with **Etretinate-d3** as an internal standard.

Methodology:

- Sample Preparation (Protein Precipitation & LLE):

- To 100  $\mu$ L of plasma sample, add 10  $\mu$ L of **Etretinate-d3** internal standard working solution (e.g., 100 ng/mL in methanol).
- Add 300  $\mu$ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
- Perform a liquid-liquid extraction (LLE) by adding 500  $\mu$ L of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of mobile phase.
- LC-MS/MS Analysis:
  - Chromatography System: HPLC or UPLC system.
  - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient from 70% to 95% Mobile Phase B over several minutes.
  - Flow Rate: 0.4 mL/min.
  - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for Etretinate and **Etretinate-d3**.
    - Etretinate: [Hypothetical m/z transition]
    - **Etretinate-d3**: [Hypothetical m/z transition + 3 Da]

- Quantification:
  - Construct a calibration curve by plotting the peak area ratio (Etretinate / **Etretinate-d3**) against the concentration of the calibration standards.
  - Determine the concentration of Etretinate in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: General experimental workflow for quantification using **Etretinate-d3**.

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